

Multiple IUPAC Names Exist for Aldehyde Compound C7H4BrNO3

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Compound of Interest

Compound Name: *2-Bromo-3-nitrobenzaldehyde*

Cat. No.: *B1282389*

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The chemical formula C7H4BrNO3 corresponds to several isomeric compounds, meaning multiple distinct chemical structures and, consequently, multiple correct IUPAC (International Union of Pure and Applied Chemistry) names exist for aldehydes with this formula. The core structure is a benzaldehyde molecule—a benzene ring attached to an aldehyde (-CHO) group—which is further substituted with one bromine atom (-Br) and one nitro group (-NO2).

The specific IUPAC name depends on the positions of the bromo and nitro groups on the benzene ring relative to the aldehyde group, which is assigned position 1. Based on chemical databases and suppliers, the following isomers are recognized:

- **2-Bromo-3-nitrobenzaldehyde**
- 2-Bromo-4-nitrobenzaldehyde
- 2-Bromo-5-nitrobenzaldehyde[1][2][3]
- 4-Bromo-2-nitrobenzaldehyde[4]
- 4-Bromo-3-nitrobenzaldehyde[5][6]
- 5-Bromo-2-nitrobenzaldehyde[7][8]

Each of these names describes a unique molecule with its own specific physical and chemical properties. Without additional information, it is not possible to identify a single, definitive IUPAC name for "C7H4BrNO3 aldehyde compound."

In-Depth Technical Guide: 2-Bromo-5-nitrobenzaldehyde (Illustrative Example)

To fulfill the request for a detailed technical guide, this section will focus on one specific, well-documented isomer: 2-Bromo-5-nitrobenzaldehyde (CAS No: 84459-32-5). This compound serves as a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals.[\[1\]](#)

Physicochemical and Computed Properties

Quantitative data for 2-Bromo-5-nitrobenzaldehyde has been aggregated from various chemical databases. These properties are essential for researchers in designing synthetic routes and for professionals in ensuring safe handling and storage.

Property	Value	Source
Molecular Formula	C7H4BrNO3	PubChem [3]
Molecular Weight	230.02 g/mol	PubChem [3]
Appearance	White to off-white or yellow solid	Guidechem [1]
Melting Point	104-108 °C	Sigma-Aldrich
Topological Polar Surface Area	62.9 Å ²	PubChem [3]
Hydrogen Bond Acceptor Count	3	Guidechem [1]
XLogP3-AA	1.9	PubChem [3]
Storage Temperature	2–8 °C under inert gas	Guidechem [1]

Experimental Protocols

The synthesis of bromonitrobenzaldehyde isomers often involves the nitration of a corresponding bromobenzaldehyde. The following protocol is a representative method for the synthesis of 2-Bromo-5-nitrobenzaldehyde.

Protocol: Nitration of 2-Bromobenzaldehyde

- **Dissolution:** Dissolve 2-Bromobenzaldehyde (10.0 g, 53.7 mmol) in 100 mL of concentrated sulfuric acid in a flask maintained at 0 °C using an ice bath.
- **Addition of Nitrating Agent:** Add potassium nitrate (5.43 g, 53.7 mmol) in small portions over a period of 1 hour. It is critical to maintain the reaction temperature at 0 °C throughout the addition to control the reaction rate and prevent side product formation.
- **Reaction:** Stir the mixture continuously for 3 hours at 0 °C after the full addition of potassium nitrate.
- **Quenching:** Slowly pour the reaction mixture into a beaker containing ice water. This will cause the product to precipitate out of the solution.
- **Isolation and Purification:** Collect the precipitate by filtration. Wash the solid thoroughly with water. Recrystallize the crude product from an ethyl acetate/pentane mixed solvent system to yield pure 2-bromo-5-nitrobenzaldehyde as a white solid (Typical Yield: ~94%).^[2]
- **Analysis:** Confirm the product identity using mass spectrometry. The expected mass for C₇H₄BrNO₃ is approximately 228.9 g/mol .^[2]

Biological and Synthetic Applications

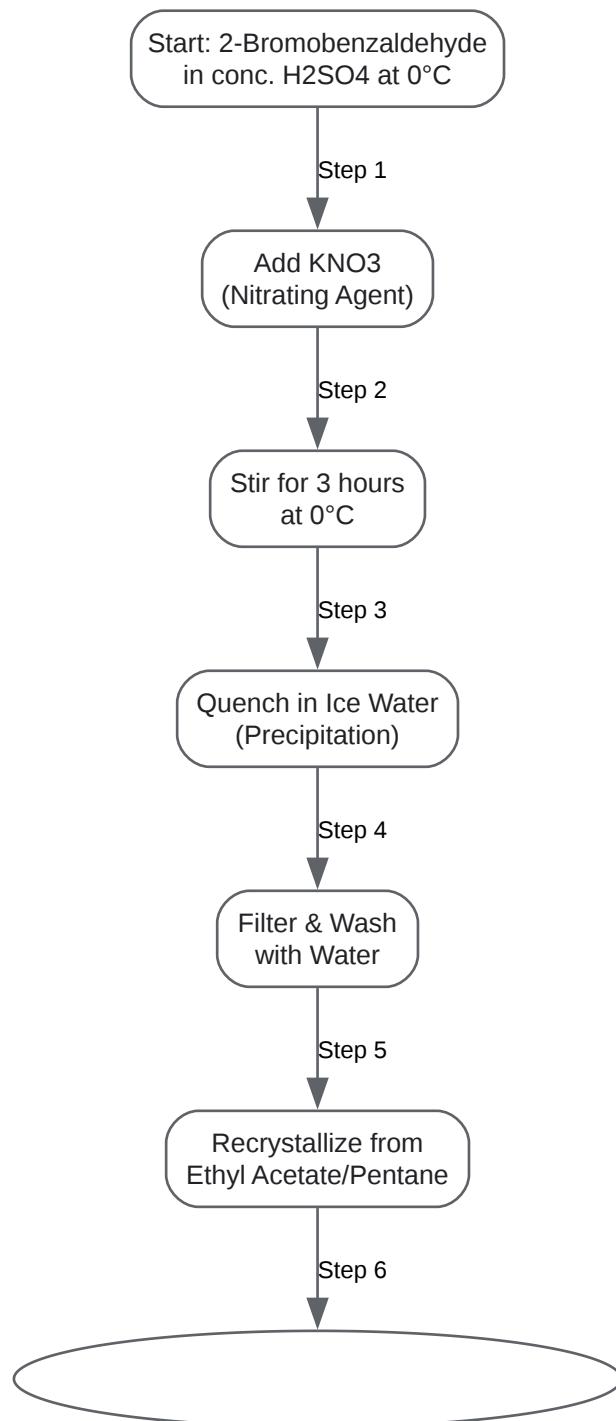
Biological Significance: 2-Bromo-5-nitrobenzaldehyde has been identified as an inhibitor of the cholesteryl ester transfer protein (CETP).^[2] CETP is a key protein in lipid metabolism, and its inhibition is a therapeutic strategy for managing dyslipidemia and atherosclerosis.

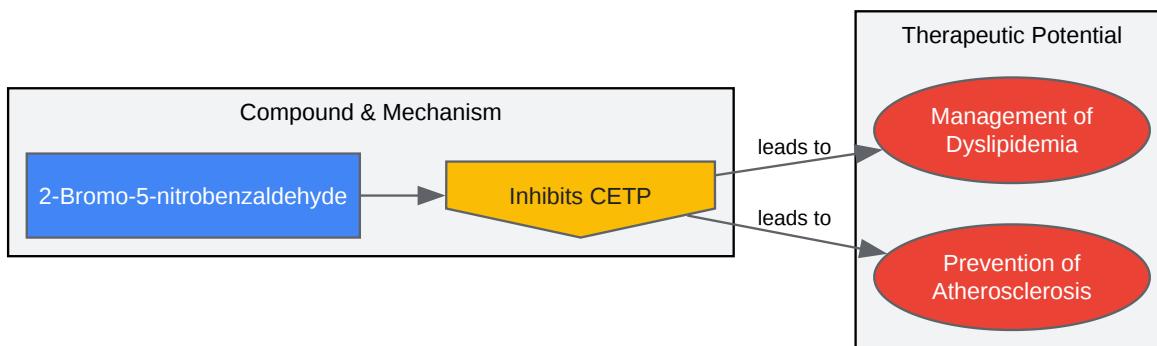
Synthetic Utility: This compound is a reactant used in the synthesis of neuroprotective agents, such as derivatives of (-)-Linarinic acid, which have shown potential in protecting against cell damage from oxygen-glucose deprivation.^[2]

Visualizations

Diagram 1: Synthesis Workflow

The following diagram illustrates the key steps in the laboratory synthesis of 2-Bromo-5-nitrobenzaldehyde from 2-Bromobenzaldehyde.





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